molecular formula C24H28FN3O3S B2988934 1-ethyl-3-((4-ethylphenyl)sulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one CAS No. 892769-68-5

1-ethyl-3-((4-ethylphenyl)sulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one

Cat. No.: B2988934
CAS No.: 892769-68-5
M. Wt: 457.56
InChI Key: QKQALIMKMCYWQQ-UHFFFAOYSA-N
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Description

1-ethyl-3-((4-ethylphenyl)sulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one is a synthetic quinolinone derivative characterized by distinct substitutions at key positions:

  • Position 1: Ethyl group, enhancing lipophilicity and metabolic stability.
  • Position 6: Fluorine atom, improving bioavailability and membrane permeability.
  • Position 7: 4-Methylpiperazine, a common moiety in kinase inhibitors for solubility and target binding .

Properties

IUPAC Name

1-ethyl-3-(4-ethylphenyl)sulfonyl-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN3O3S/c1-4-17-6-8-18(9-7-17)32(30,31)23-16-27(5-2)21-15-22(20(25)14-19(21)24(23)29)28-12-10-26(3)11-13-28/h6-9,14-16H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQALIMKMCYWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCN(CC4)C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Ethyl-3-((4-ethylphenyl)sulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one, with the CAS number 892769-52-7, is a synthetic organic compound belonging to the quinoline family. This compound has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and receptor modulation.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Molecular Formula: C23H25FN2O4S
  • Molecular Weight: 444.5 g/mol
  • Key Functional Groups: Quinoline core, sulfonyl group, and a fluorine atom.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as a selective agonist for dopamine receptors. Its action on the D3 dopamine receptor (D3R) has been highlighted in several studies.

The compound functions primarily as a D3R agonist, promoting β-arrestin translocation and G protein activation. It has been shown to enhance pERK phosphorylation while demonstrating minimal activity at other dopamine receptors, indicating a high degree of selectivity for D3R. This selectivity is crucial for developing therapeutic agents targeting neuropsychiatric disorders without affecting other dopamine receptor subtypes, which could lead to unwanted side effects .

Selectivity and Efficacy

A detailed structure–activity relationship (SAR) study revealed that modifications to various regions of the compound could significantly influence its potency and selectivity. For instance:

  • Compound Modifications: Substitutions on the aryl ether and piperazine core were systematically analyzed.
  • Potency Data: The compound demonstrated an EC50 value of 710 nM at D3R with an Emax of 102%, while showing inactivity at D2R, thus confirming its selective agonistic behavior .

Neuroprotective Effects

In vitro studies have shown that this compound protects dopaminergic neurons from degeneration, suggesting potential applications in treating conditions like Parkinson's disease. The neuroprotective effects were correlated with its ability to activate D3R pathways effectively .

Case Studies

Study ReferenceFindings
PMC7262777 The compound was identified as a novel D3R agonist with neuroprotective properties against dopaminergic neuron degeneration.
BenchChem Highlighted the synthesis and characterization of similar quinoline derivatives, emphasizing their broad-spectrum biological activities.

Comparison with Similar Compounds

Structural Analogues and Substitutions

The following table compares the target compound with structurally related quinolinones:

Compound Name Substituents (Positions) Molecular Weight Biological Activity/Notes References
Target Compound 1-Ethyl, 3-(4-ethylphenyl)sulfonyl, 6-F, 7-4-MePi ~500 (estimated) Likely kinase/topoisomerase inhibition
HMNE3 (Bis-fluoroquinolone) 1-Cyclopropyl, 3-cyclopropylidenemethyl, 6-F, 7-4-MePi 585.59 Dual topoisomerase II/tyrosine kinase inhibitor
Compound 105 (Thiadiazole-triazole hybrid) 1-Cyclopropyl, 3-triazolo-thiadiazole, 6-F, 7-4-MePi ~600 (estimated) IC50 = 0.8 µg/mL (HepG2 liver cancer cells)
Ciprofloxacin Impurity E 1-Cyclopropyl, 3-H, 6-F, 7-piperazinyl 289.31 Antibiotic intermediate; lacks sulfonyl group
HCV NS5B Inhibitor (3UDL) 1-Benzyl, 3-oxadiazolyl, 6-F, 7-4-MePi ~550 (estimated) Binds HCV polymerase (IC50 = 12 nM)

Key Observations :

  • Position 3 : The (4-ethylphenyl)sulfonyl group in the target compound is unique compared to HMNE3’s cyclopropylidenemethyl or HCV NS5B inhibitor’s oxadiazole. This group may enhance selectivity for sulfonamide-sensitive targets (e.g., carbonic anhydrases) .
  • Position 7 : 4-Methylpiperazine is conserved in HMNE3 and HCV inhibitors, suggesting its role in binding ATP pockets in kinases .
  • Biological Activity : Thiadiazole-triazole hybrids (e.g., Compound 105) show potent anticancer activity, while ciprofloxacin derivatives lack sulfonyl groups but retain antibacterial properties .

Pharmacokinetic and Physicochemical Properties

  • Solubility : The 4-methylpiperazine moiety improves water solubility, as seen in HCV NS5B inhibitors .
  • LogP : Fluorine at position 6 and ethyl/sulfonyl groups increase logP (~3.5 estimated), favoring blood-brain barrier penetration compared to ciprofloxacin (logP = 1.3) .

Q & A

Q. What are the key steps for synthesizing and characterizing this quinolinone derivative?

Q. How can researchers confirm the molecular structure of this compound?

Methodological Answer: Use complementary techniques:

  • X-ray Crystallography : Resolve crystal structure for absolute configuration (if crystals are obtainable).
  • 2D NMR (COSY, HSQC) : Map proton-proton and carbon-proton correlations to assign substituents .
  • Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can synthetic yield be optimized for the sulfonylation step?

Methodological Answer: Key factors include:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require purification adjustments .
  • Catalyst : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
  • Temperature : Optimize between 60–80°C to balance yield and side reactions.
Condition Yield Range Purity Reference
DMF, 80°C, 24h65–70%>90%
Pyridine, RT, 48h50–55%85%

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

Methodological Answer:

  • Cross-Validation : Compare with analogous compounds (e.g., 7-chloro-4-(piperazin-1-yl)quinoline ).
  • Computational Modeling : Simulate NMR spectra using DFT (Density Functional Theory) to predict shifts .
  • Isotopic Labeling : Use deuterated solvents to identify exchangeable protons (e.g., -OH or -NH groups) .

Q. What strategies are effective for improving aqueous solubility in pharmacokinetic studies?

Methodological Answer:

  • Prodrug Design : Introduce phosphate or ester groups at the 4-oxo position .
  • Co-solvents : Use cyclodextrins or PEG-based systems to enhance solubility without structural modification.
  • pH Adjustment : Leverage the basic piperazine moiety (pKa ~8.5) to form water-soluble salts (e.g., HCl salt) .

Data Analysis & Experimental Design

Q. How to design a stability study under physiological conditions?

Methodological Answer:

  • Buffer Systems : Test in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
  • Analytical Monitoring : Use LC-MS to track degradation products over 24–72h .
  • Light Sensitivity : Conduct parallel experiments under UV/visible light to assess photodegradation .
Condition Time Points Key Metrics Reference
PBS, 37°C0, 6, 12, 24h% Parent compound remaining
UV Light (254 nm)0, 1, 3, 6hDegradation pathway analysis

Q. What statistical methods are appropriate for dose-response assays?

Methodological Answer:

  • Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) to calculate EC50/IC50 .
  • ANOVA with Tukey’s Test : Compare means across multiple concentrations (p<0.05 threshold) .
  • Outlier Detection : Use Grubbs’ test to exclude anomalous data points .

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